5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole
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Overview
Description
5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a cyclopentyl ring, and a methanesulfonyl group attached to the imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonyl group.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can modify the functional groups attached to the imidazole ring .
Scientific Research Applications
5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity . Alternatively, it can interact with receptors or other proteins, modulating their function and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-pyrimidine: Similar structure but contains a pyrimidine ring instead of an imidazole ring.
5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-pyrazole: Contains a pyrazole ring, differing in the position of nitrogen atoms.
5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-triazole: Contains a triazole ring with three nitrogen atoms.
Uniqueness
5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclopentyl-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-16(14,15)10-12-7-9(6-11)13(10)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVWUVXQCODQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCC2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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